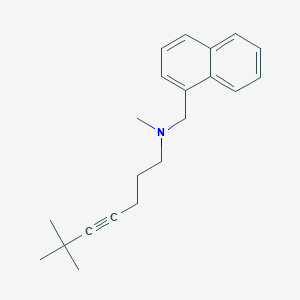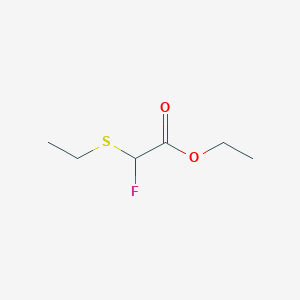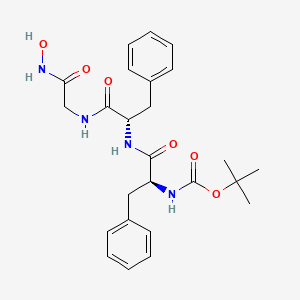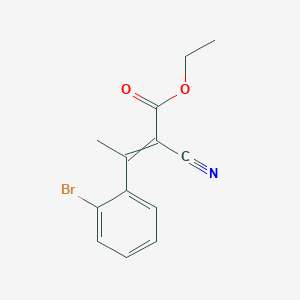
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- is an organic compound that belongs to the class of amines This compound features a naphthalene ring attached to a methanamine group, which is further substituted with a 6,6-dimethyl-4-heptynyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalenemethanamine Core: This can be achieved through the reaction of naphthalene with formaldehyde and ammonia, followed by reduction.
Substitution with 6,6-Dimethyl-4-heptynyl Group: This step may involve the use of a Grignard reagent or an organolithium compound to introduce the heptynyl group.
Methylation: The final step could involve methylation of the amine group using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalenemethanone derivatives, while reduction could produce simpler amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenemethanamine: A simpler analog without the heptynyl and methyl substitutions.
N-(6,6-Dimethyl-4-heptynyl)-N-methylamine: Lacks the naphthalene ring.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.
Uniqueness
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
105418-62-0 |
|---|---|
Molekularformel |
C21H27N |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-4-yn-1-amine |
InChI |
InChI=1S/C21H27N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h6-7,10-14H,5,9,16-17H2,1-4H3 |
InChI-Schlüssel |
LIFRKDVYTLDMGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CCCCN(C)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)

![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)

![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)

